N-(1-benzylpiperidin-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-(1-BENZYLPIPERIDIN-4-YL)-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE: is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYLPIPERIDIN-4-YL)-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE typically involves multiple steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using benzyl chloride and piperidine as starting materials.
Coupling with Butanamide: The final step involves coupling the benzotriazine-piperidine intermediate with butanamide using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazine moiety, converting it to an alcohol.
Substitution: The benzyl group in the piperidine ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-BENZYLPIPERIDIN-4-YL)-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-BENZYLPIPERIDIN-4-YL)-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: The compound could modulate pathways related to neurotransmission, potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
N-(1-BENZYLPIPERIDIN-4-YL)-4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDE: shares structural similarities with other benzotriazine derivatives and piperidine-containing compounds.
Uniqueness
Structural Features: The unique combination of the benzotriazine and piperidine moieties in this compound distinguishes it from other similar compounds.
Pharmacological Properties: Its potential therapeutic effects and specific interactions with molecular targets make it a compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C23H27N5O2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C23H27N5O2/c29-22(11-6-14-28-23(30)20-9-4-5-10-21(20)25-26-28)24-19-12-15-27(16-13-19)17-18-7-2-1-3-8-18/h1-5,7-10,19H,6,11-17H2,(H,24,29) |
InChI Key |
FKBRJEHCMXHBOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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